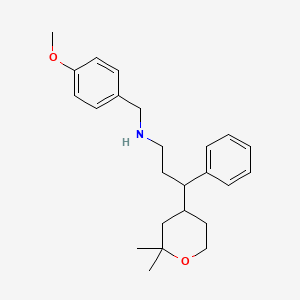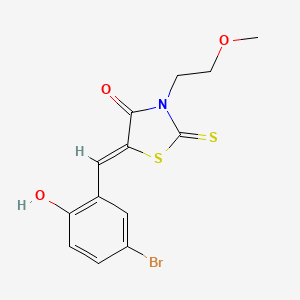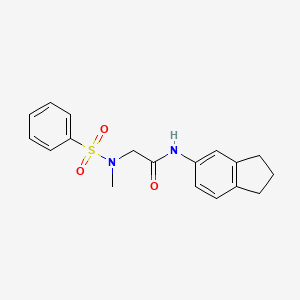
4-(2-chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in research literature.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antifungal, and antibacterial properties. In cancer research, compound X has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antifungal research, compound X has been shown to be effective against Candida albicans, a common fungal infection. In antibacterial research, compound X has been found to be effective against both Gram-positive and Gram-negative bacteria.
作用機序
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cancer, fungal, and bacterial cells. In cancer cells, compound X has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division. In fungal cells, compound X has been found to inhibit the activity of ergosterol biosynthesis enzymes, which are essential for fungal cell membrane formation. In bacterial cells, compound X has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, compound X has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In antifungal research, compound X has been shown to disrupt fungal cell membrane integrity and induce fungal cell death. In antibacterial research, compound X has been found to inhibit bacterial growth and induce bacterial cell death.
実験室実験の利点と制限
Compound X has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, there are also limitations to using compound X, including its limited solubility in water and its potential for off-target effects. Researchers must carefully consider these factors when designing experiments using compound X.
将来の方向性
There are several future directions for research on compound X. One area of interest is the development of novel derivatives of compound X with improved potency and selectivity. Another area of interest is the investigation of the synergistic effects of compound X with other anticancer, antifungal, and antibacterial agents. Additionally, the potential use of compound X in combination therapy for cancer, fungal, and bacterial infections is an area of active research.
Conclusion
In conclusion, compound X is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yield and purity. Compound X has been extensively studied for its anticancer, antifungal, and antibacterial properties, and its mechanism of action involves the inhibition of key enzymes and proteins in cancer, fungal, and bacterial cells. Future research directions include the development of novel derivatives, investigation of synergistic effects, and exploration of combination therapy.
合成法
The synthesis of compound X involves the reaction of 2-chlorobenzylamine with 1-naphthaldehyde and piperazine in the presence of a catalyst. The resulting compound is then purified by recrystallization to obtain the hydrochloride salt form. The synthesis method has been optimized to achieve high yield and purity of compound X.
特性
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-naphthalen-1-ylmethanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3.ClH/c23-22-11-4-2-7-20(22)17-25-12-14-26(15-13-25)24-16-19-9-5-8-18-6-1-3-10-21(18)19;/h1-11,16H,12-15,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXILNBATJSLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)

![(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B5170237.png)

![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)
![N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)
![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)
![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)

![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)
![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)